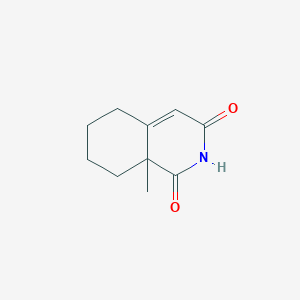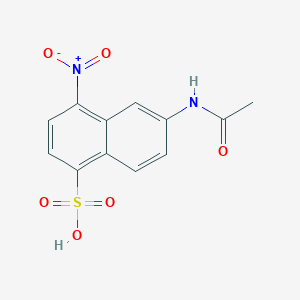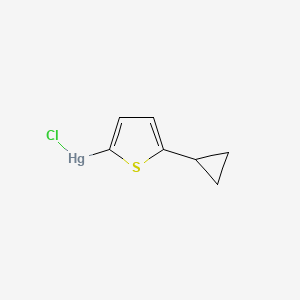
Chloro(5-cyclopropylthiophen-2-yl)mercury
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chloro(5-cyclopropylthiophen-2-yl)mercury is an organomercury compound that features a mercury atom bonded to a chlorine atom and a 5-cyclopropylthiophen-2-yl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(5-cyclopropylthiophen-2-yl)mercury typically involves the reaction of 5-cyclopropylthiophene with mercuric chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction can be represented as follows:
5-cyclopropylthiophene+HgCl2→this compound
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar procedures to those used in laboratory synthesis are employed, with adjustments for scale and efficiency.
化学反应分析
Types of Reactions
Chloro(5-cyclopropylthiophen-2-yl)mercury can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the mercury center to a lower oxidation state.
Substitution: The chlorine atom can be substituted by other nucleophiles in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium thiolate or potassium cyanide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of organomercury derivatives.
科学研究应用
Chloro(5-cyclopropylthiophen-2-yl)mercury has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organomercury compounds.
Biology: The compound can be used in studies involving mercury’s biological effects and interactions with biomolecules.
Medicine: Research into potential therapeutic applications, particularly in the context of mercury-based drugs, is ongoing.
作用机制
The mechanism by which Chloro(5-cyclopropylthiophen-2-yl)mercury exerts its effects involves the interaction of the mercury center with various molecular targets. Mercury can form strong bonds with sulfur-containing biomolecules, leading to potential biological activity. The pathways involved may include inhibition of enzymes and disruption of cellular processes.
相似化合物的比较
Similar Compounds
- Chloro(phenyl)mercury
- Chloro(methyl)mercury
- Chloro(ethyl)mercury
Uniqueness
Chloro(5-cyclopropylthiophen-2-yl)mercury is unique due to the presence of the 5-cyclopropylthiophen-2-yl group, which imparts distinct chemical properties and potential applications compared to other organomercury compounds. This structural feature may influence its reactivity and interactions with other molecules, making it a valuable compound for specific research purposes.
属性
CAS 编号 |
90185-41-4 |
|---|---|
分子式 |
C7H7ClHgS |
分子量 |
359.24 g/mol |
IUPAC 名称 |
chloro-(5-cyclopropylthiophen-2-yl)mercury |
InChI |
InChI=1S/C7H7S.ClH.Hg/c1-2-7(8-5-1)6-3-4-6;;/h1-2,6H,3-4H2;1H;/q;;+1/p-1 |
InChI 键 |
DFUQXAASCWJGJV-UHFFFAOYSA-M |
规范 SMILES |
C1CC1C2=CC=C(S2)[Hg]Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


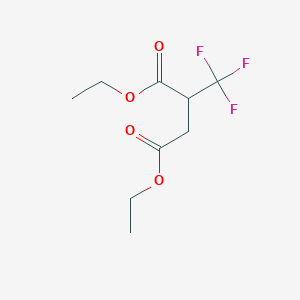
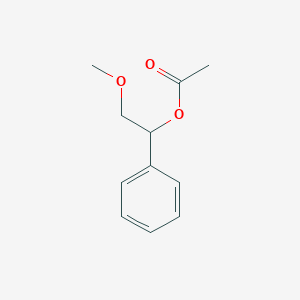
![1,3-Bis[(4-hydroxyphenyl)sulfanyl]propan-2-one](/img/structure/B14367603.png)
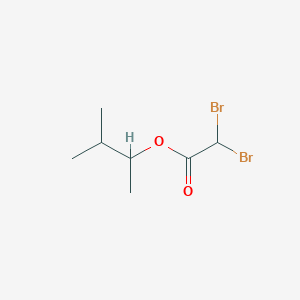

![1-[(4-Dodecylphenyl)methyl]-2-phenyl-1,2,4-triazolidine-3,5-dione](/img/structure/B14367627.png)

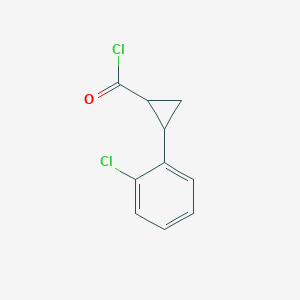
![Benzoxazole, 2-[2-(1,3-benzodioxol-5-yl)ethenyl]-](/img/structure/B14367653.png)
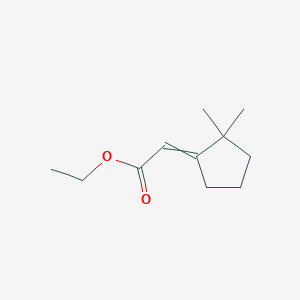
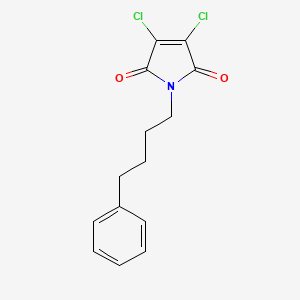
![3-[(E)-[[amino(methylsulfanyl)methylidene]hydrazinylidene]methyl]-2-hydroxybenzoic acid](/img/structure/B14367683.png)
